2,4-Di-tert-butylphenyl methyl carbonate 2,4-Di-tert-butylphenyl methyl carbonate
Brand Name: Vulcanchem
CAS No.: 873055-54-0
VCID: VC3059577
InChI: InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol

2,4-Di-tert-butylphenyl methyl carbonate

CAS No.: 873055-54-0

Cat. No.: VC3059577

Molecular Formula: C16H24O3

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

2,4-Di-tert-butylphenyl methyl carbonate - 873055-54-0

Specification

CAS No. 873055-54-0
Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
IUPAC Name (2,4-ditert-butylphenyl) methyl carbonate
Standard InChI InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3
Standard InChI Key MRZZXDUZVJNFQL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2,4-Di-tert-butylphenyl methyl carbonate consists of a phenyl ring with two tert-butyl substituents at positions 2 and 4, and a methyl carbonate group attached to the oxygen atom at position 1 . The compound has several synonyms including "Carbonic acid, 2,4-bis(1,1-dimethylethyl)phenyl methyl ester" and "2,4-Bis(1,1-dimethylethyl)phenyl methyl ester" . Its structure was created in PubChem on August 20, 2012, with the most recent modification on February 22, 2025 .

Chemical Identifiers and Nomenclature

The compound can be identified through various chemical notations as summarized in Table 1. These standardized identifiers enable precise identification in chemical databases and literature.

Table 1: Chemical Identifiers of 2,4-Di-tert-butylphenyl methyl carbonate

Identifier TypeValue
PubChem CID59544152
IUPAC Name(2,4-di-tert-butylphenyl) methyl carbonate
InChIInChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3
InChIKeyMRZZXDUZVJNFQL-UHFFFAOYSA-N
SMILESCC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C
Molecular Weight264.36 g/mol

Structural Features and Reactivity

The molecular structure of 2,4-Di-tert-butylphenyl methyl carbonate contains three key components that define its chemical behavior:

  • The aromatic phenyl ring serves as the core structure

  • Two tert-butyl groups at positions 2 and 4 provide steric bulk and hydrophobicity

  • The methyl carbonate group (–OC(=O)OCH3) at position 1 contributes to its reactivity profile

The tert-butyl groups create significant steric hindrance around the phenyl ring, potentially affecting the accessibility of the carbonate moiety to nucleophilic attack. The carbonate functional group is moderately reactive and can undergo hydrolysis under appropriate conditions, making it useful as a protecting group or as a reactive intermediate in synthesis pathways.

Synthesis and Preparation Methods

Reaction Mechanism

The synthesis likely proceeds through the following general mechanism:

  • Deprotonation of 2,4-di-tert-butylphenol by a base (such as triethylamine or pyridine) to form the phenoxide anion

  • Nucleophilic attack of the phenoxide on the carbonyl carbon of methyl chloroformate

  • Elimination of chloride to form the carbonate ester product

The bulky tert-butyl groups may influence the reaction kinetics due to steric effects, potentially requiring optimized reaction conditions to achieve satisfactory yields.

Related Compounds and Derivatives

5-amino-2,4-di-tert-butylphenyl methyl carbonate

A closely related compound is 5-amino-2,4-di-tert-butylphenyl methyl carbonate, which has the molecular formula C16H25NO3 . This derivative features an additional amino group at position 5 of the phenyl ring, which substantially alters its chemical properties and potential applications. Its structure can be represented by the SMILES notation: CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C .

The presence of the amino group introduces additional reactivity through its nucleophilic nitrogen, making this compound potentially more versatile in synthesis applications. The predicted collision cross-section data for various adducts of this compound provides valuable information for analytical characterization, as shown in Table 2.

Table 2: Predicted Collision Cross Section Data for 5-amino-2,4-di-tert-butylphenyl methyl carbonate

Adductm/zPredicted CCS (Ų)
[M+H]+280.19072168.0
[M+Na]+302.17266177.8
[M+NH4]+297.21726173.9
[M+K]+318.14660174.1
[M-H]-278.17616168.1
[M+Na-2H]-300.15811171.6
[M]+279.18289169.4
[M]-279.18399169.4

6-Amino-2,4-di-tert-butylphenyl-d9 Methyl Carbonate

Another significant derivative is 6-Amino-2,4-di-tert-butylphenyl-d9 Methyl Carbonate, which functions as an intermediate in the synthesis of Ivacaftor (4-tertbutyl-d9) . This deuterated variant contains nine deuterium atoms replacing hydrogen atoms, typically within the tert-butyl groups. Ivacaftor is an important medication used in the treatment of cystic fibrosis, highlighting the potential pharmaceutical relevance of this class of compounds .

The deuteration pattern in this molecule makes it particularly valuable for metabolic studies and isotope labeling experiments, as the deuterium atoms provide distinct mass signatures that can be tracked through metabolic pathways.

2,4-Di-tert-butylphenol

2,4-Di-tert-butylphenol serves as the likely precursor to 2,4-Di-tert-butylphenyl methyl carbonate and has several established industrial uses. This compound has the molecular formula C14H22O and is known by several alternative names including "Phenol, 2,4-bis(1,1-dimethylethyl)-", "Antioxidant No. 33", and "1-Hydroxy-2,4-di-tert-butylbenzene" .

Physical property data for 2,4-Di-tert-butylphenol includes:

  • Boiling point: 538.2 K (265°C) according to Aldrich Chemical Company Inc.

  • Alternative boiling point measurement: 536.7 K (263.5°C) according to Weast and Grasselli

  • Enthalpy of vaporization: 72.4 ± 0.5 kJ/mol

  • Enthalpy of sublimation: 92.9 ± 2.8 kJ/mol

This compound is commonly used as an antioxidant and as a starting material for various chemical syntheses, including potentially the production of 2,4-Di-tert-butylphenyl methyl carbonate.

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